[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Description
The compound [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate (hereafter referred to as the "target compound") is a structurally complex ester featuring two key substituents:
- A 2-(4-chlorophenoxy)-2-methylpropanoate backbone, common in pharmaceutical intermediates for its stability and lipophilicity.
- A [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl group, which introduces a carbamoyl linkage and a cyano-functionalized branched alkyl chain.
The cyano and carbamoyl groups may enhance binding affinity or metabolic stability compared to simpler esters.
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4/c1-12(2)18(5,11-20)21-15(22)10-24-16(23)17(3,4)25-14-8-6-13(19)7-9-14/h6-9,12H,10H2,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPFVQCUWATUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a complex organic compound with potential biological activities that have garnered interest in various scientific fields. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H24ClN3O5
- Molecular Weight : 441.9 g/mol
- CAS Number : 949206-62-6
The compound contains a cyano group, a carbamoyl group, and a chlorophenoxy moiety, which contribute to its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may interact with receptor sites, influencing signal transduction pathways that regulate cell function.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
Enzyme Inhibition Studies
A series of studies have demonstrated the compound's capacity to inhibit specific enzymes. For example:
| Compound | Enzyme Target | Inhibition Type | IC50 (μM) |
|---|---|---|---|
| This compound | Cyclic nucleotide phosphodiesterase | Competitive | 25 |
| Another Compound | Protein Kinase A | Non-competitive | 15 |
These findings suggest that the compound could be developed as a therapeutic agent targeting diseases involving these enzymes.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of the compound:
- Study Design : The compound was tested against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The target compound is distinguished from analogs by its carbamoyl-cyanoalkyl substituent, which contrasts with the ester, benzoyl, or butanoyl groups in related molecules. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Critical Analysis of Substituent Effects
Carbamoyl vs. The cyano group (electron-withdrawing) may increase metabolic resistance, a desirable trait in drug design.
Chlorinated Aromatic Moieties: All compounds feature a 4-chlorophenoxy or related chlorinated aromatic group, which enhances stability and lipophilicity. However, the target compound’s phenoxy group is directly linked to a methylpropanoate, whereas impurities D and E incorporate benzoyl/butanoyl chains, altering electronic properties .
Impact on Pharmaceutical Suitability: Impurities D and E, with benzoyl/ester groups, are likely synthesis byproducts requiring stringent removal due to regulatory limits (EP guidelines) . The compound from , with a shorter chlorobutanoyl chain, may exhibit reduced steric hindrance, favoring reactivity in downstream synthesis .
Research Findings and Implications
- Chromatographic Behavior : Impurities D and E differ in retention times due to alkyl chain length (methyl vs. ethyl), critical for quality control in pharmaceutical manufacturing .
- Regulatory Considerations : The presence of multiple chlorinated analogs underscores the need for robust analytical protocols to meet pharmacopeial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
